2-Hydroxypurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

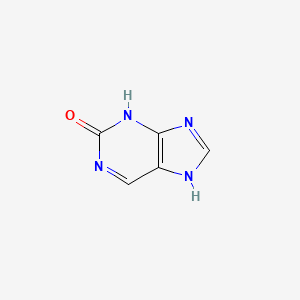

3,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZPXKICGBNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177652 | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2308-57-8 | |

| Record name | 3,7-Dihydro-2H-purin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 2 Hydroxypurine

De Novo Synthetic Routes to 2-Hydroxypurine and its Analogs

The fundamental purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be assembled through various cyclization strategies. While direct de novo synthesis routes specifically targeting this compound are less commonly detailed compared to adenine (B156593) or guanine (B1146940), the principles of purine ring formation are applicable.

The classical Traube purine synthesis, a widely used method for purine synthesis, typically involves the cyclization of a functionalized pyrimidine precursor with a one-carbon unit thieme-connect.de. This approach builds the purine heterocycle by annulating an imidazole ring onto a pyrimidine moiety thieme-connect.de. Biosynthetic pathways also involve the step-by-step assembly of the purine base from simpler precursors, including the formation of both pyrimidine and imidazole rings egyankosh.ac.invt.eduslideshare.netsmpdb.ca. For instance, 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside) has been used as a precursor for synthesizing isoguanine (B23775) and its riboside rsc.org.

One significant route to this compound involves the modification of existing purine structures, particularly adenine. Isoguanine is recognized as an oxidation product of adenine, often resulting from the attack of hydroxyl radicals on the C(2) position of adenine nih.govnih.govscite.ai. This process leads to the formation of this compound (isoguanine) and the release of a hydrogen radical nih.gov. Guanine and isoguanine are structural isomers, differing in the positions of their amino and carbonyl groups rsc.orgmdpi.compnas.orgacs.orgtandfonline.com. Consequently, interconversion strategies can involve modifying guanine to isoguanine by exchanging the C2 amino and C6 carbonyl functionalities rsc.org.

A notable advancement in synthetic chemistry is the molybdenum-mediated one-pot synthesis of 2-hydroxypyrimidines from isoxazoles organic-chemistry.orgresearchgate.netthieme-connect.comresearchgate.net. This efficient method involves the cleavage of the isoxazole (B147169) N–O bond, followed by the in situ hydrolysis of the resulting β-amino enone to a reactive 1,3-dicarbonyl intermediate. This intermediate then reacts with urea (B33335) to yield substituted 2-hydroxypyrimidines organic-chemistry.orgthieme-connect.com. These 2-hydroxypyrimidines can serve as valuable precursors in the broader synthesis of purine-related compounds.

Table 1.1.3: Molybdenum-Mediated Synthesis of 2-Hydroxypyrimidines from Isoxazoles

| Starting Material | Reagents/Conditions | Product Class | Yield Range | Reference |

| Isoxazoles | Mo2(OAc)4, Urea, PTSA·H2O, iPrOH | 2-Hydroxypyrimidines | 52-99% | organic-chemistry.orgthieme-connect.com |

| Isoxazoles | Mo2(OAc)4, Urea, optimized acid/solvent conditions | 2-Hydroxypyrimidines | Moderate to Excellent | organic-chemistry.orgresearchgate.net |

Biocatalytic and Enzymatic Synthesis of this compound and Derivatives

Beyond chemical synthesis, biological systems and enzymes also play a role in the formation and transformation of this compound.

In biological contexts, this compound (isoguanine) is primarily recognized as a product of oxidative damage to DNA. It can arise from the oxidation of adenine moieties within DNA, or from the oxidation of 2'-deoxyATP to 2'-deoxy-2-oxoadenosine triphosphate, which is then incorporated into DNA opposite guanine rsc.orgnih.gov. While the de novo synthesis of canonical purines like adenine and guanine involves complex multi-step pathways egyankosh.ac.invt.eduslideshare.netsmpdb.ca, the formation of isoguanine is often described as a post-synthetic modification or damage product of adenine nih.govnih.govscite.ainih.gov.

Enzymes are involved in both the production and modification of this compound. Purine-nucleoside phosphorylase (PNP) has been shown to catalyze the ribosylation of isoguanine derivatives, such as 1,N6-etheno-isoguanine, using ribose-1-phosphate (B8699412) as a substrate mdpi.commdpi.comnih.gov. Cytosine deaminase (CDA) from Escherichia coli is capable of deaminating isoguanine to xanthine (B1682287) nih.gov. Kinetic studies indicate that isoguanine is a preferred substrate for CDA compared to cytosine under specific conditions nih.gov.

Table 1.2.2: Enzyme-Mediated Transformations Involving Isoguanine (this compound)

| Enzyme Name | Biological Source | Substrate(s) | Product(s) | Transformation Type | Reference |

| Purine-Nucleoside Phosphorylase (PNP) | E. coli, Calf | 1,N6-etheno-isoguanine | Ribosylated derivatives of isoguanine | Ribosylation | mdpi.commdpi.comnih.gov |

| Cytosine Deaminase (CDA) | E. coli | Isoguanine | Xanthine | Deamination | nih.gov |

Compound List:

this compound

Isoguanine

Adenine

Guanine

Xanthine

5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside)

Uracil

Cytosine

Thymine

5-phosphoribosyl-1-pyrophosphate (PRPP)

Inosine (B1671953) monophosphate (IMP)

Adenosine (B11128) monophosphate (AMP)

Guanosine (B1672433) monophosphate (GMP)

Uridine monophosphate (UMP)

Cytidine triphosphate (CTP)

2'-deoxyATP

2'-deoxy-2-oxoadenosine triphosphate

1,N6-etheno-isoguanine

2-amino-6-hydroxypyrimidine

Guanidine nitrate (B79036)

Ethyl cyanoacrylate

Semi-Synthetic Approaches for this compound Derivatives

Semi-synthetic approaches offer a powerful strategy for generating diverse derivatives of purine compounds, including those related to this compound. These methods leverage readily available purine scaffolds, often derived from natural sources or accessible synthetic intermediates, and modify them through targeted chemical transformations. The goal is to introduce specific functional groups or structural alterations to create novel compounds with potentially enhanced or altered biological activities. These strategies are crucial for expanding the chemical space around the purine core, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Key to these approaches are reactions that can be controlled to modify specific positions on the purine ring system or its attached moieties, often starting from naturally occurring purines or their simple derivatives.

Chemical Modification of Naturally Occurring Purines

The chemical modification of naturally occurring purines, such as adenine and guanine, or their synthetic analogues, forms the basis of many semi-synthetic strategies. These methods typically involve functionalizing existing purine structures rather than de novo synthesis. Common strategies include alkylation, arylation, and the introduction of various substituents at specific positions on the purine ring system. For instance, reactions can be designed to modify the nitrogen atoms (N-7, N-9) or carbon atoms (C-2, C-6, C-8) of the purine core.

One significant area of modification involves the N-alkylation of purine bases. For example, the reaction of purines with alkyl halides in the presence of suitable bases can lead to N-alkylated purine derivatives. Studies have shown that using specific conditions, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as a base and microwave irradiation, can promote regioselective N-9 alkylation of purines with high efficiency ub.edu. Similarly, N-arylation can be achieved through copper-catalyzed coupling reactions between purines and arylboronic acids, yielding 9-arylpurine derivatives with complete regioselectivity researchgate.net.

Modifications at other positions are also explored. For example, the nucleophilic substitution of halogens on purine rings allows for the introduction of diverse functional groups. Treatment of 2,6-dichloropurine (B15474) nucleosides with sodium methoxide (B1231860), for instance, can yield 2,6-dimethoxypurine derivatives, demonstrating a modification at the C-6 position nih.gov. Furthermore, multi-component reactions involving purine nucleobases, acetals, and anhydrides can lead to the formation of acyclic nucleoside derivatives, often with good regioselectivity for the N-9 position mdpi.com.

Table 1: Representative Semi-Synthetic Modifications of Purine Scaffolds

| Reaction Type | Purine Precursor | Reagents/Catalysts | Conditions | Primary Product/Modification | Regioselectivity | Yield (approx.) | Reference |

| N-9 Alkylation | Purine | Alkyl halide, Base (e.g., TBAOH) | Acetonitrile (B52724), Microwave irradiation | N-9 Alkylated Purine | Predominantly N-9 | High | ub.edu |

| N-7 tert-Butylation | 6-Chloropurine | tert-Butyl bromide, SnCl4 | DCE/ACN | 7-(tert-butyl)-6-chloropurine | N-7 | Moderate to High | nih.gov |

| N-9 Arylation | Purine | Arylboronic acid, Cu(II) acetate (B1210297) | Aqueous DMF/Ethanol | 9-Arylpurine | Complete N-9 | High | researchgate.net |

| C6 Modification | 2,6-Dichloropurine nucleoside | Sodium methoxide | (Implied) | 2,6-Dimethoxypurine derivative | Specific to C6 | Moderate | nih.gov |

| Multi-component Reaction | Purine nucleobase | Acetal, Acetic anhydride (B1165640), TMSOTf | Acetonitrile, Room temp. | Acyclic nucleoside derivative | Predominantly N-9 | Moderate to High | mdpi.com |

Regioselective Derivatization Strategies

Achieving regioselectivity is paramount in the semi-synthesis of purine derivatives, ensuring that modifications occur at the desired positions on the purine ring system. Purines are ambident nucleophiles, possessing multiple potential sites for electrophilic attack, particularly the N-7 and N-9 positions of the imidazole ring, which can lead to mixtures of isomers ub.edunih.gov. Therefore, developing strategies that control the site of reaction is critical.

Several factors influence regioselectivity, including the nature of the purine substrate, the electrophile, the catalyst, the base, and the reaction conditions such as solvent and temperature ub.edunih.gov. For instance, the choice of base and the use of microwave irradiation have been shown to significantly enhance regioselectivity in alkylation reactions, favoring the N-9 position ub.edu. Similarly, the use of Lewis acids like SnCl4 in conjunction with silylated purines can direct tert-alkylation towards the N-7 position of 6-substituted purines nih.gov.

In cross-coupling reactions, such as the N-arylation of purines with arylboronic acids catalyzed by copper(II) acetate, complete regioselectivity for the N-9 position has been reported researchgate.net. In multi-component reactions involving purine nucleobases, specific conditions have been optimized to yield predominantly N-9 substituted products, minimizing the formation of N-7 isomers mdpi.com. The inherent reactivity of different positions on the purine ring also plays a role; for example, in di- or trihalogenated purines, reactions often occur chemo- and regioselectively at the C-6 position nih.gov.

Table 2: Regioselectivity in Purine Derivatization Strategies

| Purine Substrate | Derivatization Strategy | Key Reagents/Catalysts | Target Position | Observed Major Isomer | Observed Minor Isomer | Factors Influencing Selectivity | Reference |

| Purine | Alkylation | Alkyl halide, TBAOH, Microwave | N-9 | N-9 | N-7 (minor/absent) | Fast reaction, specific base/conditions | ub.edu |

| 6-Chloropurine | tert-Butylation | tert-Butyl bromide, SnCl4 | N-7 | N-7 | N-9 | Catalyst, silylation | nih.gov |

| Purine | Arylation | Arylboronic acid, Cu(II) acetate | N-9 | N-9 | None reported | Catalyst, specific coupling conditions | researchgate.net |

| Purine | Multi-component Reaction | Acetal, Acetic anhydride, TMSOTf | N-9 | N-9 | N-7 (rarely) | Reaction conditions, nature of components | mdpi.com |

Compound List:

Adenine

Arylboronic acid

BSA (N,O-Bis(trimethylsilyl)acetamide)

Acetal

Acetic anhydride

Acetonitrile

Acyclic nucleoside

7-(tert-butyl)-6-chloropurine

tert-Butyl bromide

tert-Butyl group

tert-Butyl halide

Copper(II) acetate

DCE (1,2-Dichloroethane)

DMF (N,N-Dimethylformamide)

6-Chloropurine

2,6-Dichloropurine nucleoside

2,6-Dimethoxypurine

6-Amino-2-methoxy purine

Hydrazine hydrate (B1144303)

N-7 isomer

N-9 isomer

N-9 Arylation

N-alkylation

N-trimethylsilylated purine

9-Arylpurine

Purine

this compound

Sodium methoxide

Sodium nitrite (B80452)

SnCl4 (Tin(IV) chloride)

TBAOH (Tetrabutylammonium hydroxide)

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxypurine

Spectroscopic Characterization Techniques for 2-Hydroxypurine

Spectroscopic methods are indispensable tools for unraveling the intricate structural details of molecules like this compound. These techniques probe different aspects of molecular structure, from atomic connectivity and vibrational modes to electronic transitions and radical formation, providing a comprehensive understanding of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Isomerism

NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is crucial for investigating the tautomeric and isomeric forms of this compound in solution. The molecule can exist in various prototropic tautomers, primarily differing in the position of a mobile proton, commonly between lactam (keto) and lactim (enol) forms. Studies have employed NMR to differentiate these forms and understand their equilibria acs.orgnih.govresearchgate.netscribd.com. For instance, ¹³C chemical shift tensor (CST) measurements have been used to identify chemical shifts sensitive to prototropic tautomerism in the purine (B94841) ring, with calculations aiding in the assignment of these shifts to specific tautomeric configurations acs.org. Furthermore, low-temperature NMR studies have been instrumental in resolving distinct tautomeric populations in solution, revealing the coexistence of N7H and N9H tautomers of hypoxanthine (B114508), with populations varying depending on the solvent and temperature researchgate.net. Computational methods, such as density functional theory (DFT), are often coupled with NMR experiments to interpret the observed spectra and confirm proposed tautomeric structures nih.govresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating the vibrational modes of this compound, which are highly sensitive to hydrogen bonding and tautomeric states acs.orgresearchgate.netunige.ch. Studies utilizing Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, often in conjunction with normal coordinate analysis and DFT calculations, have assigned vibrational bands to specific modes within the hypoxanthine molecule researchgate.netresearchgate.net. The presence and characteristics of bands associated with O-H and C=O stretching and bending vibrations provide direct evidence for hydrogen bonding patterns and the prevalence of specific tautomeric forms irdg.orgmatanginicollege.ac.inuobabylon.edu.iq. For example, shifts in carbonyl stretching frequencies are indicative of hydrogen bonding, with stronger bonding leading to lower frequencies and increased band broadening matanginicollege.ac.inuobabylon.edu.iq. In solution, Surface-Enhanced Raman Scattering (SERS) has revealed that this compound can exist in either keto or enol forms depending on the pH, with specific bands correlating to these states irdg.org. The N-H stretching and bending modes also provide insights into the hydrogen bonding network and tautomeric preferences irdg.orgmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, which are influenced by its electronic structure and tautomeric forms nih.govresearchgate.netbiopolymers.org.ua. The absorption spectra can provide information about the electronic configuration of different tautomers and can be used to monitor tautomeric equilibria in solution nih.govresearchgate.net. Computational studies, combining quantum mechanics with molecular dynamics simulations, have successfully reproduced experimental UV-Vis spectra by considering various tautomeric forms and their solvation states, highlighting the impact of solute tautomers and solvent arrangements on electronic absorption nih.gov. The interaction with other molecules, such as carboxylate ions, has also been shown to influence the tautomeric equilibrium and consequently alter the UV spectra biopolymers.org.ua.

Mass Spectrometry for Structural Fragmentation Patterns (Advanced applications beyond basic identification)

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are vital for advanced structural elucidation of this compound and its derivatives, particularly in complex biological matrices or when identifying reaction products researchgate.netacs.orgnih.govdntb.gov.ua. Beyond simple molecular weight determination, MS/MS provides detailed fragmentation patterns that can confirm structural assignments and differentiate between isomers or tautomers by analyzing characteristic fragment ions. For instance, studies on DNA adducts involving hypoxanthine have utilized MS/MS to identify specific cleavage sites, confirming the presence of the hypoxanthine moiety and its linkage to other molecules acs.org. High-resolution MS (HRMS) can provide accurate mass measurements, further aiding in elemental composition determination and structural confirmation researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopic Studies of Derived Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing free radicals derived from this compound, typically formed through oxidation or irradiation processes nih.govallenpress.comacs.orgresearchgate.netresearchgate.netnih.govchem960.com. EPR studies on X-irradiated hypoxanthine hydrochloride monohydrate single crystals have identified distinct radical species resulting from hydrogen addition to specific carbon atoms (C8, C2) and hydroxyl addition to C8 nih.govallenpress.com. The use of selectively deuterated crystals and computational methods (like DFT) has been crucial for assigning hyperfine couplings and confirming the structures of these radicals nih.govacs.org. In aqueous solutions, EPR has been used to study the reactions of hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) with hypoxanthine, revealing the formation of neutral radicals and radical anions, and providing insights into their acid-base properties and pKa values researchgate.netresearchgate.net. These studies are essential for understanding radiation damage mechanisms and the antioxidant properties of purine derivatives nih.gov.

Nitrogen-14 Nuclear Quadrupole Resonance (NQR) for Tautomeric Form Determination

Nitrogen-14 Nuclear Quadrupole Resonance (NQR) spectroscopy offers a unique method for probing the electronic environment of nitrogen atoms within molecules, making it valuable for determining tautomeric forms and understanding intermolecular interactions in the solid state nih.govresearchgate.netmdpi.com. Studies combining NQR with DFT calculations and Hirshfeld surface analysis have successfully assigned ¹⁴N resonance frequencies to specific nitrogen sites in purinic compounds like hypoxanthine nih.govresearchgate.net. The observed NQR frequencies are sensitive to factors such as hybridization, substituent effects, and the pattern of intermolecular bonding, including hydrogen bonding. By analyzing these frequencies, researchers can differentiate between various tautomeric states of the purine ring, providing detailed information about electron density distribution and structural preferences in crystalline forms nih.govresearchgate.net.

Compound Name Table:

| Systematic Name | Common Name |

| This compound | Hypoxanthine |

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography offers direct visualization of molecular structures in the solid state, providing precise information about atomic positions, bond lengths, and intermolecular interactions. This technique is crucial for identifying different crystalline forms (polymorphs) and understanding how molecules arrange themselves in complexes.

Single Crystal X-ray Diffraction of this compound Polymorphs

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in solid-state chemistry, particularly for pharmaceuticals, as different polymorphs can exhibit varied physical properties like solubility and stability wikipedia.orgrigaku.comyoutube.com. While specific studies detailing the single-crystal X-ray diffraction of this compound polymorphs were not directly found in the provided search results, the general principles of polymorphism and its analysis via single-crystal X-ray diffraction are well-established. Techniques like powder X-ray diffraction and differential scanning calorimetry (DSC) are fundamental for distinguishing polymorphic forms, often complemented by single-crystal X-ray analysis for definitive structural determination rigaku.com. Research on related compounds, such as 6-chloro-2-hydroxypyridine, has demonstrated the existence of multiple polymorphs and their interconversion doi.org.

Co-crystallization Studies with Ligands and Macromolecules

Co-crystallization involves the formation of crystalline solids containing two or more molecular components held together by non-covalent interactions, most commonly hydrogen bonds chitkara.edu.inhumanjournals.commdpi.comresearchgate.net. Single crystal X-ray diffraction is a primary tool for characterizing co-crystals, revealing the precise arrangement of the host and guest molecules and the nature of the intermolecular interactions chitkara.edu.inhumanjournals.comresearchgate.net. While direct co-crystallization studies specifically involving this compound and other ligands or macromolecules were not explicitly detailed in the search results, the general methodology for co-crystal characterization via X-ray crystallography is well-documented. Studies on other purine derivatives, such as bis-(6-hydroxypurine)copper(II) chloride, have been reported, indicating the potential for metal complexation with purine structures capes.gov.brcapes.gov.br.

Computational and Quantum Chemical Investigations of this compound Structure

Computational methods, particularly Density Functional Theory (DFT) and other quantum chemical approaches, are indispensable for exploring molecular properties that are not directly observable through experimental methods alone. These techniques allow for the investigation of electronic structure, energy landscapes, and reaction pathways.

Tautomeric Equilibria and Energy Landscapes in Different Phases and Solvents

2-Hydroxypyridine (B17775) and its tautomeric forms, such as 2-pyridone, are classic examples used to study tautomeric equilibria, which are highly sensitive to the surrounding environment, including the phase and solvent polarity wuxibiology.comacs.orgresearchgate.net. Quantum chemical calculations, including DFT, are widely employed to determine the relative stabilities of tautomers and map their energy landscapes wuxibiology.comacs.orgnih.govd-nb.inforesearchgate.netrsc.orgresearchgate.net.

Tautomeric Preferences: Studies on similar systems like 2-hydroxypyridine reveal that the equilibrium between the hydroxy (lactim) and keto (lactam) forms is influenced by solvent effects. While the hydroxy form might be favored in isolation due to aromaticity, polar protic solvents, like water, can stabilize the keto form through hydrogen bonding wuxibiology.comacs.orgresearchgate.net. DFT calculations have been used to model these solvent effects, with different functionals and basis sets yielding varying results for the relative tautomer energies, necessitating careful method selection d-nb.inforesearchgate.net. For instance, some methods may overestimate the stability of the enol tautomer d-nb.info.

Energy Landscapes: The energy landscape describes the potential energy surface of a molecule, revealing stable conformations, transition states, and reaction pathways. Computational studies can map these landscapes, illustrating how tautomeric interconversions occur and are influenced by factors like hydrogen bonding and solvent interactions wuxibiology.comresearchgate.net.

Data Table: Tautomeric Equilibrium of 2-Hydroxypyridine (Illustrative based on related studies)

| Tautomer | Relative Stability (kcal/mol) | Dominant Phase/Solvent | Notes |

| 2-Hydroxypyridine | 0 | Gas Phase | Lactim form, potentially more aromatic. |

| 2-Pyridone | -0.64 to -2.32 | Polar Solvents (e.g., Water) | Lactam form, stabilized by hydrogen bonding with polar solvents. |

| 2-Pyridone | +0.36 to +2.96 | Non-polar Solvents | Stability relative to hydroxy form can vary with solvent polarity. |

Conformational Preferences and Rotational Barriers

Conformational analysis focuses on the three-dimensional arrangements of atoms in a molecule and the energy barriers associated with rotations around single bonds. These factors dictate a molecule's flexibility and how it can interact with other species.

Conformational Analysis: Computational methods are used to explore the various possible spatial arrangements of a molecule. For cyclic or flexible molecules, identifying the lowest energy conformations is crucial for understanding their behavior in different environments ucsb.edunih.govmdpi.comcopernicus.org.

Rotational Barriers: The energy required to rotate around a single bond is quantified as a rotational barrier. These barriers influence the rate of interconversion between different conformers. Studies on related heterocycles, such as bi-imidazoles, have utilized DFT to calculate these barriers, revealing significant energy differences between various rotational states rsc.orgsci-hub.seresearchgate.net. The presence of hydrogen bonding or steric hindrance can significantly affect these barriers.

Electron Density Distribution and Bonding Analysis

Understanding the distribution of electrons within a molecule and the nature of the chemical bonds is fundamental to predicting reactivity and properties. Quantum chemical calculations provide detailed insights into these aspects.

Electron Density Distribution: The electron density, ρ(r), describes the probability of finding an electron at a particular point in space. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the topology of the electron density to define atoms and bonds within a molecule unitus.itpamoc.itmpg.de. These analyses can reveal the extent of electron sharing (covalency) or charge transfer in chemical bonds.

Bonding Analysis: Various computational methods, including QTAIM, Natural Bond Orbital (NBO) analysis, and electron localization functions, are used to characterize chemical bonding. These analyses provide quantitative measures of bond strength, polarity, and the types of interactions present, such as covalent, ionic, or hydrogen bonds nih.govmdpi.comunitus.itpamoc.itmpg.denih.gov. For example, QTAIM analysis identifies bond critical points (BCPs) where the electron density and its Laplacian can be used to classify bond types unitus.itpamoc.itmpg.de.

Compound Name Table

| Common Name | IUPAC Name (or related) |

| This compound | 1H-Purin-2-one |

| 2-Pyridone | Pyridin-2(1H)-one |

| 2-Hydroxypyridine | Pyridin-2-ol |

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxypurine

Electrophilic and Nucleophilic Reactions of the Purine (B94841) Ring

The purine ring system of 2-hydroxypurine contains both electron-rich and electron-deficient centers, allowing it to participate in both electrophilic and nucleophilic reactions. The tautomeric nature of the hydroxyl group (keto-enol tautomerism) also influences its reactivity.

This compound can undergo alkylation and acylation reactions, typically occurring at the nitrogen atoms of the purine ring or, under certain conditions, at the oxygen atom. These reactions are crucial for modifying the molecule's properties and are often employed in synthetic chemistry.

Alkylation: Alkylation of hypoxanthine (B114508) can occur at various nitrogen positions, with N1 and N9 being common sites for electrophilic attack. For instance, reactions with β-propiolactone lead to alkylated products, indicating nucleophilic attack by the hypoxanthine moiety on the electrophilic carbon of the lactone nih.gov. Studies on related purine derivatives show that selective alkylation at N1 can be achieved under specific conditions, sometimes requiring protection of other reactive sites or utilizing specific alkylating agents ucl.ac.ukscispace.com. For example, the N1-alkylation of hypoxanthine nucleoside derivatives has been reported ucl.ac.uk. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and reaction conditions researchgate.netjst.go.jpnih.gov.

Acylation: Similar to alkylation, acylation reactions can modify the hypoxanthine structure. For example, the hydroxyl group of hypoxanthine nucleosides can be acetylated to facilitate purification ucl.ac.uk. Acylation of the amino groups in related purine structures is also a common synthetic strategy jst.go.jpnih.gov.

The purine ring system of this compound is amenable to electrophilic substitution reactions such as halogenation and nitration, particularly at positions that are activated by electron-donating groups.

Halogenation: Direct halogenation can occur at unoccupied positions of the purine ring, especially when electron-releasing substituents like hydroxyl groups are present thieme-connect.de. For example, halogenation at the 8-position of purines is a known reaction, especially for purines with activating groups thieme-connect.de. Chlorinated products, such as 8-chloro-purines, have been identified and can arise from reactions involving reactive oxygen species and chloride ions jci.org. Studies on purine derivatives have shown that nucleophilic attack by chlorine can occur at specific positions, leading to halogenated compounds cdnsciencepub.com.

Nitration: Nitration studies on purine derivatives have also been reported, often involving specific reaction conditions to achieve regioselectivity. For example, selective nitration at the C2 position of purine nucleosides has been achieved, with hypoxanthine serving as a precursor in multi-step syntheses researchgate.net. The presence of nitrogen oxides can lead to the formation of nitroso and diazo intermediates, which can subsequently hydrolyze to form purine derivatives like hypoxanthine, uracil, and xanthine (B1682287), potentially leading to mispairing lesions in DNA jci.org.

Oxidation and Reduction Pathways Involving this compound

This compound is a key substrate in the catabolism of purines, primarily undergoing oxidation.

The most prominent transformation of this compound is its enzymatic oxidation by xanthine oxidase (XO) or xanthine dehydrogenase (XDH). This enzyme catalyzes a two-step process in purine metabolism: first, the oxidation of hypoxanthine to xanthine, and then the oxidation of xanthine to uric acid wikipedia.orgtargetmol.comnih.gov.

The reaction proceeds as follows: Hypoxanthine + H₂O + O₂ → Xanthine + H₂O₂ wikipedia.orgontosight.ai Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ wikipedia.orgontosight.ai

Xanthine oxidase utilizes a molybdenum cofactor, FAD, and iron-sulfur clusters to facilitate these oxidative hydroxylation reactions nih.govmdpi.comnih.gov. The mechanism involves the extraction of a proton and a hydride transfer from hypoxanthine to the enzyme's active site, with the hydroxylation occurring at the C8 position of the purine ring nih.goviiste.org. Studies have also indicated that the tautomeric form of this compound influences its oxidation by xanthine oxidase, with the 1-methyl derivative being attacked at position 8 nih.gov.

Table 1: Enzymatic Oxidation of this compound by Xanthine Oxidase

| Substrate | Enzyme | Product(s) | Byproduct(s) | Key Cofactors/Components | References |

|---|---|---|---|---|---|

| This compound | Xanthine Oxidase | Xanthine | H₂O₂ | Mo-cofactor, FAD, Fe-S | wikipedia.orgtargetmol.comontosight.ai |

| Xanthine | Xanthine Oxidase | Uric Acid | H₂O₂ | Mo-cofactor, FAD, Fe-S | wikipedia.orgtargetmol.comontosight.ai |

| This compound | Xanthine Oxidase | Xanthine | H₂O₂ | Mo-cofactor, FAD, Fe-S | wikipedia.orgtargetmol.comontosight.ai |

Beyond enzymatic catalysis, this compound can undergo non-enzymatic oxidation and reduction.

Oxidation: Under specific conditions, such as photosensitization, hypoxanthine can be oxidized. For instance, aluminum phthalocyanine (B1677752) tetrasulfonate under irradiation can photosensitize the oxidation of hypoxanthine to xanthine and uric acid nih.gov. Reactive oxygen species, like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), can also react with hypoxanthine, leading to the formation of radical species. EPR spectroscopy has been used to study these radical intermediates, revealing that oxidation can occur via one-electron transfer, often followed by deprotonation, with the radical anion of this compound being observed under certain pH conditions rsc.orgresearchgate.netresearchgate.net. The reaction of hypoxanthine with hydroxyl radicals can be complex, potentially involving disproportionation reactions researchgate.net.

Reduction: While less commonly discussed in the context of its primary metabolic fate, purine structures can be reduced under specific chemical conditions, though detailed non-enzymatic reduction pathways for this compound itself are not extensively detailed in the provided search results.

Hydrolysis and Degradation Mechanisms of this compound

This compound can be generated through the hydrolysis of other molecules or participate in degradation pathways.

Hydrolysis: Hypoxanthine can be formed through the hydrolysis of adenine (B156593) residues in DNA, particularly under heat-induced conditions acs.org. Additionally, the immunosuppressive drug azathioprine, upon hydrolysis in the presence of ruthenium ions, can yield hypoxanthine instead of its expected metabolite, 6-mercaptopurine (B1684380) mdpi.comnih.govnih.gov. Hypoxanthine itself can also be removed from DNA via base excision repair mechanisms, initiated by specific glycosylase enzymes wikipedia.orgacs.org.

Degradation: In biological systems, the primary degradation pathway for hypoxanthine is its oxidation to xanthine and then uric acid, as catalyzed by xanthine oxidase wikipedia.orgtargetmol.comnih.gov. Under conditions of hypoxia, hypoxanthine levels can increase, serving as a biomarker mdpi.comnih.gov.

Compound Name Table

| Common Name | IUPAC Name / Other Names | CAS Number |

| This compound | Hypoxanthine, 6-Hydroxypurine, Purin-6-ol, Sarkin, Sarcine | 68-94-0 |

| Xanthine | 2,6-dihydroxypurine | 69-09-0 |

| Uric Acid | 2,6,8-trihydroxypurine | 69-09-0 |

This overview highlights the diverse chemical reactivity of this compound, underscoring its importance as a central molecule in purine metabolism and a subject of interest in chemical synthesis and biochemical research.

pH-Dependent Stability and Kinetics

The stability and reaction kinetics of this compound are significantly influenced by the surrounding pH. While specific detailed kinetic data for this compound's pH-dependent degradation are not extensively detailed in the provided search results, general principles of purine chemistry suggest that protonation or deprotonation of the purine ring and its hydroxyl group can alter its electronic distribution and, consequently, its susceptibility to degradation. For instance, research on similar hydroxypurines indicates that pH can affect their tautomeric forms and reactivity researchgate.netcore.ac.uk. One study on hydroxypurines noted that radical anions of this compound were observed, and their pKa values were relevant to pH-dependent behavior researchgate.net. The presence of the hydroxyl group can also influence solubility and stability in aqueous solutions across different pH ranges.

Photochemical Degradation Pathways

This compound, like many organic compounds, can undergo degradation when exposed to light, particularly ultraviolet (UV) radiation. Photochemical degradation typically involves the absorption of light energy, which can lead to the excitation of molecules and subsequent chemical reactions. These reactions can include bond cleavage, radical formation, and the generation of various photoproducts libretexts.orgflashcards.world. While specific pathways for this compound are not detailed, general mechanisms for similar aromatic and heterocyclic compounds involve direct photolysis, where light directly breaks chemical bonds, or indirect photodegradation, mediated by reactive species like hydroxyl radicals (•OH) or singlet oxygen, which can be generated in the presence of sensitizers flashcards.world. The presence of the hydroxyl group on the purine ring can influence its absorption spectrum and reactivity towards photochemically generated species core.ac.uk. Studies on related hydroxylated compounds suggest that the position of the hydroxyl group can significantly impact the efficiency and pathways of photooxidation core.ac.uk.

Glycosylation and Phosphorylation Chemistry of this compound

The glycosylation and phosphorylation of this compound are key processes in the synthesis of nucleosides and nucleotides, which are fundamental building blocks in biochemistry.

Synthesis of this compound Ribonucleosides and Deoxyribonucleosides

The synthesis of this compound ribonucleosides and deoxyribonucleosides involves the glycosylation of the purine base with a ribose or deoxyribose sugar moiety. Chemical synthesis methods have been employed to achieve this. For example, the stereoselective synthesis of a 2-bromo-6-hydroxypurine deoxyribonucleoside has been reported, where the condensation of 2-bromo-6-hydroxypurine with a protected deoxyribosyl chloride was influenced by the choice of solvent, with DMF yielding the β-anomer in 75% tandfonline.comtandfonline.com. This method highlights the importance of reaction conditions in controlling the anomeric outcome (α- or β-) and yield. Other synthetic approaches have focused on modifying purine structures, including the synthesis of 2-hydroxy purine products from 2-chloro purine derivatives nih.gov. Enzymatic synthesis using nucleoside transglycosylase enzymes has also been explored for producing nucleoside analogs, including those with 2'-deoxyribose, demonstrating a biotechnological approach to nucleoside synthesis researchgate.net. The synthesis of 2'-O-substituted ribonucleosides, while not specifically for this compound, illustrates general strategies for modifying the sugar moiety of nucleosides, which could be applicable to this compound derivatives nih.gov.

Enzymatic Phosphorylation and Kinase Substrate Specificity

Enzymatic phosphorylation is a critical step in converting nucleosides into their biologically active nucleotide forms. This process is typically carried out by kinases, enzymes that exhibit specific substrate preferences. While direct information on the kinase substrate specificity for this compound itself is limited, research on nucleoside analogs provides insights. Cytosolic 5'-nucleotidase II (cN-II) has been noted to phosphorylate antiviral and antitumor nucleoside analogs novocib.com. Protein kinases, which catalyze the phosphorylation of proteins, are known for their substrate specificity, often dictated by specific amino acid motifs flanking the phosphorylation site nih.govbiorxiv.org. Purine nucleoside phosphorylases (PNPs) are enzymes involved in purine nucleoside degradation and interconversion, and their substrate specificity is well-studied, with different classes showing preferences for 6-aminopurines or 6-oxopurines researchgate.net. For this compound nucleosides, their potential as substrates for various kinases would depend on the specific kinase's active site structure and the precise chemical features of the this compound nucleoside. For instance, some acyclic nucleoside analogs with 2-substituted 6-hydroxypurine moieties have been investigated for their phosphorylation by viral kinases, such as thymidine (B127349) kinase from herpes simplex virus researchgate.net.

Biochemical Pathways and Metabolic Intermediacy of 2 Hydroxypurine

Integration of 2-Hydroxypurine into Purine (B94841) Metabolism

The integration of any purine or purine analogue into the cellular pool is primarily dictated by two major pathways: de novo biosynthesis and the salvage pathways.

De novo purine biosynthesis is a highly conserved and energy-intensive process that builds the purine ring from simpler molecules. nih.govyoutube.com The pathway commences with phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to synthesize inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comprolekare.czresearchgate.net This multi-step process involves a complex of enzymes that form a functional unit known as the purinosome. psu.edu

Currently, there is no scientific evidence to suggest that this compound is an intermediate or a direct participant in the de novo purine biosynthesis pathway. The intermediates of this pathway are well-characterized phosphorylated ribose derivatives, and the pathway is tightly regulated by feedback inhibition from its end-products, AMP and GMP. mdpi.comwpmucdn.com The introduction of a free base like this compound is not a recognized step in this synthesis route.

Table 1: Key Enzymes in De Novo Purine Biosynthesis

| Enzyme | Abbreviation | Function |

| Amidophosphoribosyltransferase | ATase/PPAT | Catalyzes the committed step in purine synthesis. |

| Glycinamide ribonucleotide synthetase | GARS | Involved in the early steps of purine ring assembly. |

| IMP dehydrogenase | IMPDH | Catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). |

| Adenylosuccinate synthetase | ADSS | Catalyzes the first step in the conversion of IMP to AMP. |

| Adenylosuccinate lyase | ADSL | Involved in both AMP and de novo synthesis pathways. |

This table is for illustrative purposes of the de novo pathway and does not imply involvement of this compound.

Purine salvage pathways are crucial for recycling purine bases from the degradation of nucleic acids, thereby conserving energy. pixorize.comlecturio.com These pathways utilize pre-formed purine bases to synthesize nucleotides. The key enzymes in the mammalian purine salvage pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.gov HGPRT converts hypoxanthine (B114508) and guanine (B1146940) to IMP and GMP, respectively, while APRT converts adenine to AMP. pixorize.comnih.gov

The utilization of this compound by these canonical salvage pathway enzymes in mammals has not been documented in the scientific literature. The substrate specificity of HGPRT and APRT is generally high for their endogenous substrates. While various purine analogues can be processed by these enzymes, the specific interaction of this compound with mammalian HGPRT or APRT remains uncharacterized. wikipedia.orgtaylorandfrancis.com

Catabolism and Excretion Pathways of this compound

The catabolism of purines ultimately leads to the formation of uric acid in humans and higher primates. nih.govnih.gov This process involves a series of deamination and hydroxylation reactions.

The primary enzyme responsible for the final steps of purine catabolism is xanthine (B1682287) oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase. mdpi.comnih.gov This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further oxidizes xanthine to uric acid. researchgate.net

Given that this compound is an isomer of hypoxanthine (6-hydroxypurine), it is plausible that it could be a substrate for an enzyme with hydroxylase activity. In the typical purine catabolic sequence, the hydroxylation of hypoxanthine at the 2-position yields xanthine (2,6-dihydroxypurine). researchgate.net This suggests that an enzyme, potentially xanthine oxidase or a similar hydroxylase, could act on this compound.

Direct evidence for the enzymatic degradation of this compound comes from studies in anaerobic bacteria. In Clostridium purinolyticum, a selenium-dependent purine hydroxylase has been identified that utilizes this compound (referred to as 2OH-purine in the study) as a substrate, converting it to xanthine. nih.gov This finding confirms that enzymatic machinery exists in some organisms for the specific hydroxylation of this compound. While this has been demonstrated in a bacterial system, it provides a strong indication of a potential catabolic route.

If this compound is metabolized to xanthine, its subsequent metabolic fate would follow the established purine degradation pathway. Xanthine is further oxidized by xanthine oxidase to uric acid. researchgate.netresearchgate.net Uric acid is the final excretion product of purine metabolism in humans. clinpgx.org In most other mammals, uric acid is further metabolized to the more soluble compound, allantoin, by the enzyme uricase. nih.govclinpgx.org Therefore, the ultimate metabolic fate of this compound would likely be its conversion to and excretion as either uric acid or allantoin, depending on the organism.

Comparative Metabolism of this compound Across Biological Systems

Significant variations in the metabolism of purines and their analogues exist across different species. nih.govresearchgate.net As highlighted, the final product of purine catabolism differs between humans (uric acid) and most other mammals (allantoin). researchgate.net

The most direct piece of evidence for the metabolism of this compound comes from the bacterium Clostridium purinolyticum, which possesses a purine hydroxylase capable of converting this compound to xanthine. nih.gov This bacterium also has a selenium-dependent xanthine dehydrogenase that further metabolizes xanthine. nih.gov

Table 2: Observed Metabolism of this compound in Clostridium purinolyticum

| Organism | Enzyme | Substrate | Product |

| Clostridium purinolyticum | Purine Hydroxylase (PH) | This compound | Xanthine |

Data sourced from a study on selenium-dependent metabolism of purines in Clostridium purinolyticum. nih.gov

In mammalian systems, while the direct metabolism of this compound has not been extensively studied, the presence of xanthine oxidase, which catalyzes hydroxylation reactions on the purine ring, suggests a potential for its conversion to downstream metabolites like xanthine and uric acid. However, without direct experimental evidence in various species, the comparative metabolism of this compound remains an area for further investigation.

Microbial Metabolism of this compound

Detailed metabolic pathways for this compound in microorganisms are not well-defined in publicly available scientific research. While microbes possess diverse enzymatic capabilities for degrading a wide array of organic compounds, including various purine derivatives, specific pathways dedicated to this compound have not been extensively characterized.

General microbial purine degradation is known to occur, often leading to intermediates that can enter central metabolic pathways. For instance, some anaerobic gut bacteria utilize a "2,8-dioxopurine pathway" to degrade uric acid. biorxiv.org This pathway involves di-hydroxylated purine intermediates, but the direct involvement of this compound as a substrate or intermediate is not specified.

Research on the microbial degradation of structurally related nitrogenous heterocyclic compounds is more abundant. For example, the metabolism of 2-hydroxypyridine (B17775), a pyridine (B92270) derivative, has been studied in various bacteria like Arthrobacter and Burkholderia species. nih.gov However, due to structural differences between the purine and pyridine ring systems, these pathways are not directly applicable to this compound.

The following table summarizes the general lack of specific findings for microbial metabolism of this compound:

| Microorganism/Group | Enzymes Involved | Metabolic Intermediates | End Products |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mammalian and Plant Metabolic Routes

Mammalian Metabolism:

In mammals, the metabolism of purines is a critical process for the synthesis and breakdown of nucleic acids. The catabolic pathway of purines ultimately leads to the formation of uric acid. This process is catalyzed by a series of enzymes, with xanthine oxidase playing a key role in the final steps, converting hypoxanthine to xanthine and then xanthine to uric acid. wikipedia.orgnih.gov

However, this compound is not considered a standard intermediate in the canonical mammalian purine degradation pathway. The Human Metabolome Database (HMDB) classifies this compound as a compound detected in human blood but suggests it is not a naturally occurring metabolite. hmdb.ca Instead, it is categorized as part of the "exposome," implying its origin is from external sources rather than endogenous metabolism. hmdb.ca

There is a lack of specific studies demonstrating the enzymatic conversion of this compound in mammalian tissues. While xanthine oxidase is known to have broad substrate specificity for various purine analogs, its specific activity on this compound has not been thoroughly investigated. One study on the substrate orientation of xanthine oxidase examined 2-hydroxy-6-methylpurine, a related but distinct compound.

Plant Metabolism:

The metabolic fate of this compound in plants is also largely uncharacterized. Plants have complex purine metabolic networks that include de novo synthesis, salvage pathways, and the production of various secondary metabolites, such as purine alkaloids (e.g., caffeine (B1668208) and theobromine). portlandpress.comnih.govroyalsocietypublishing.orgnih.gov These pathways are crucial for plant growth, development, and defense. nih.govbohrium.com

Despite the extensive knowledge of plant purine metabolism, specific mentions of this compound as an intermediate or substrate are absent from the prominent literature. The focus of research has been on the primary purine bases (adenine, guanine), their nucleosides and nucleotides, and their conversion to compounds like ureides for nitrogen transport in certain plant species. researchgate.net

The table below reflects the absence of detailed metabolic data for this compound in mammalian and plant systems.

| Organism Type | Key Enzymes | Metabolic Intermediates | Primary End Product |

| Mammals | Data Not Available | Data Not Available | Data Not Available |

| Plants | Data Not Available | Data Not Available | Data Not Available |

Enzymatic Interactions and Kinetic Studies with 2 Hydroxypurine

Substrate Specificity and Kinetic Parameters of 2-Hydroxypurine-Interacting Enzymes

The ability of an enzyme to process a substrate is often quantified by kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax), which reflect substrate affinity and catalytic rate, respectively. Substrate specificity describes the range of compounds an enzyme can act upon.

Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to yield ribose-1-phosphate (B8699412) and the corresponding purine base nih.govpraiseworthyprize.orgresearchgate.net. This process is essential for recycling purine bases within the cell nih.govpraiseworthyprize.org. While PNP is known to process various purine nucleosides, including guanosine (B1672433) and inosine (B1671953), and their analogs nih.govpraiseworthyprize.orgresearchgate.netnih.govscispace.com, the provided literature does not explicitly detail the interaction of this compound itself as a substrate or inhibitor with PNP.

Xanthine (B1682287) Oxidase/Dehydrogenase (XOD/XDH) Substrate Recognition

Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are metalloflavoproteins that play a central role in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid nih.govnih.govresearchgate.netmdpi.com. These enzymes are characterized by their ability to hydroxylate purine rings and aldehydes nih.govresearchgate.netmdpi.com.

Human liver xanthine oxidase has demonstrated significant activity towards this compound, classifying it among the more efficient purine substrates studied. Alongside hypoxanthine, xanthine, 2-aminopurine, and adenine (B156593), this compound was found to be oxidized at detectable rates nih.gov. Specifically, studies on human liver XO indicated that hypoxanthine, this compound, xanthine, 2-aminopurine, and adenine were among the most efficient purine substrates nih.govcnjournals.com. While specific kinetic parameters (Km, Vmax) for this compound with human liver XO are not detailed in the provided snippets, its classification as an efficient substrate suggests a notable affinity and/or catalytic rate nih.gov.

Similarly, xanthine oxidase from Enterobacter cloacae also exhibits considerable activity with this compound. This bacterial enzyme efficiently oxidized xanthine, hypoxanthine, this compound, guanine (B1146940), and purine, with the highest activity observed when using xanthine as the substrate tandfonline.com.

Structural studies on bovine xanthine oxidase have revealed that substrates like hypoxanthine can bind in multiple orientations within the active site, leading to different hydroxylation products, although hydroxylation at the C-2 position (to form xanthine from hypoxanthine) is kinetically favored nih.govresearchgate.net. A mutation in Aspergillus nidulans xanthine dehydrogenase has been shown to alter its substrate specificity, causing it to oxidize this compound at the C-6 position instead of the typical C-8 position, and significantly reducing its affinity for hypoxanthine nih.gov.

Adenosine (B11128) Deaminase (ADA) and Guanosine Deaminase (GDA) Activity Towards this compound Analogs

Adenosine deaminase (ADA) primarily catalyzes the deamination of adenosine to inosine amc.nlduke.edu. While ADA has been shown to deaminate specific adenosine analogs, such as 2,6-diamino-9-(2-hydroxyethoxymethyl)purine (A134U) to acyclovir, the provided literature does not indicate direct activity of ADA towards this compound itself nih.gov.

Guanine deaminase (GDA) is responsible for the hydrolytic deamination of guanine to xanthine nih.govwikipedia.orgfrontierspartnerships.org. GDA plays a role in purine catabolism and cellular purine pool regulation nih.gov. Studies have investigated GDA's interaction with guanine and its analogs, such as 2,6-diaminopurine (B158960) and 2-dimethylamino-6-hydroxypurine, noting that some analogs can attenuate or promote GDA activity nih.gov. However, direct evidence of GDA acting on this compound is not present in the reviewed snippets.

Guanosine deaminase (GDA) catalyzes the deamination of guanosine to xanthosine (B1684192) wikipedia.orgfrontierspartnerships.org. While its presence and activity have been studied, particularly in bacterial systems wikipedia.orgfrontierspartnerships.org, the provided information does not include any findings on guanosine deaminase's interaction with this compound.

Structural Biology of this compound-Enzyme Complexes

Understanding the three-dimensional structure of enzyme-substrate complexes is vital for elucidating catalytic mechanisms and substrate recognition.

Co-crystal Structures of this compound with Enzyme Active Sites

Co-crystallization studies provide direct visual evidence of how substrates or inhibitors bind to enzyme active sites. Crystal structures of bovine xanthine oxidase have been determined in complex with its physiological substrate hypoxanthine and the chemotherapeutic agent 6-mercaptopurine (B1684380), revealing specific binding orientations within the active site nih.govresearchgate.net. Furthermore, the crystal structure of Leishmania mexicana glycerol-3-phosphate dehydrogenase (LmGPDH) complexed with the inhibitor 2-bromo-6-hydroxy-purine has been reported pdbj.org. However, direct co-crystal structures specifically involving this compound bound to the active sites of PNP, ADA, GDA, or XO/XDH are not detailed in the provided search results.

Mutational Analysis of Enzyme-Substrate Binding Sites

Mutational analysis, where specific amino acid residues in an enzyme's active site are altered, is a powerful tool to probe their roles in substrate binding and catalysis. For xanthine oxidase, studies have identified key residues like Arg880 and Glu802 that are important for substrate hydroxylation nih.govresearchgate.net. Mutational studies on Aspergillus nidulans xanthine dehydrogenase have provided insights into how changes in active site residues can lead to altered substrate specificity, such as the modification of this compound oxidation site nih.gov.

Research on human MTH1, an enzyme involved in hydrolyzing oxidized nucleotides, has utilized mutational analysis to understand the roles of active site residues in binding and catalyzing the hydrolysis of compounds like 2-hydroxy-ATP oup.comnih.gov. Similarly, studies on other enzymes, such as human cytosolic 5'-nucleotidase II (NT5C2), have employed mutational analysis to identify residues critical for substrate recognition and allosteric regulation, revealing distinct functional roles for residues located in different regions of the enzyme, including the active site and inter-subunit interfaces nih.gov.

Compound List

this compound

Adenosine

Guanine

Hypoxanthine

Xanthine

Uric acid

2-Aminopurine

Adenine

6-Mercaptopurine

2,6-Diaminopurine

2-Dimethylamino-6-hydroxypurine

2-Hydroxy-ATP

Guanosine

Inosine

Acyclovir

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine

6-Hydroxypurine nucleoside 5'-monophosphates

2-bromo-6-hydroxy-purine

6,8-Dihydroxypurine

8-Hydroxypurine

6-Amino-2-hydroxypurine (Isoguanine)

6-Amino-2,8-dihydroxypurine

2-amino-inosine

6-amino-8-hydroxypurine

2-hydroxy-dATP

8-hydroxy-dGTP

8-hydroxy-dATP

8-hydroxy-GTP

8-hydroxy-ATP

2-amino-6-mercapto-7-methylpurine ribonucleoside

Molecular and Cellular Biological Roles of 2 Hydroxypurine

Role of 2-Hydroxypurine in Nucleic Acid Integrity and Repair

Isoguanine's presence within nucleic acids is primarily a consequence of oxidative processes and its ability to disrupt normal DNA replication and repair pathways.

Incorporation into DNA/RNA and Replication Fidelity Studies

Isoguanine (B23775) can arise from the oxidation of adenine (B156593) or deoxyadenosine (B7792050) triphosphate (dATP) evitachem.comnih.gov. When present in the cellular nucleotide pool, it can be misincorporated into DNA by various DNA polymerases, particularly opposite guanine (B1146940) residues in the template strand nih.govwikipedia.org. Studies have demonstrated differential interactions of DNA polymerases from families A, B, and Y with Isoguanine-containing templates nih.govnih.gov. For instance, human polymerase eta (Pol η) exhibits inefficient bypass of Isoguanine, whereas the archeal Dpo4 polymerase can replicate it more efficiently, though this process is mutagenic nih.govnih.gov. Replication of Isoguanine-containing DNA by these enzymes can lead to base substitutions and, in some cases, single base deletions nih.govnih.govacs.org.

Furthermore, Isoguanine is known to form stable base pairs with thymine, cytosine, and guanine, and to a lesser extent with adenine nih.gov. Its incorporation can induce the formation of parallel-stranded DNA structures evitachem.comnih.gov. In the context of "hachimoji DNA," which expands the genetic code with unnatural bases, Isoguanine has been utilized, pairing with 1-methylcytosine (B60703) in DNA and isocytosine (B10225) in RNA wikipedia.orgnih.govacs.org. Research evaluating PCR amplification with Isoguanine has indicated a fidelity of approximately 86% per round researchgate.net. The stability of these novel base pairs and the fidelity of their replication are key areas of investigation in synthetic biology and the study of expanded genetic alphabets.

Base Excision Repair (BER) Pathways and this compound

The repair of Isoguanine within DNA is a critical area of research, particularly given its status as an oxidative DNA lesion. Evidence suggests that Isoguanine may not be efficiently repaired by canonical glycosylase mechanisms in mammalian cells nih.govgem-net.net. Specifically, studies indicate that while the human MUTYH protein, a DNA glycosylase central to base excision repair (BER), effectively excises adenine opposite 8-oxoguanine (8-oxoG), its activity towards 2-hydroxyadenine (Isoguanine) opposite guanine is less efficient or even undetectable in some experimental systems nih.govoup.comsemanticscholar.org.

The Escherichia coli MutY protein has demonstrated DNA glycosylase activity capable of removing 2-OH-Ade (Isoguanine) from 2-OH-A/G mispairs, though it is considered a poor substrate nih.govsemanticscholar.org. Human MUTYH protein has also been shown to possess DNA glycosylase activity that excises 2-OH-A opposite guanine, with specific amino acid residues identified as critical for this function oup.com. However, other findings suggest that MUTYH's binding affinity to 2-OH-A:guanine pairs is significantly lower than for other substrates, implying distinct recognition mechanisms oup.com. The mismatch repair (MMR) system, particularly the human MutSα complex, has been observed to recognize 2-OH-A-containing base pairs, suggesting a potential role for MMR in mitigating the effects of Isoguanine incorporation nih.gov.

This compound in Cellular Signaling and Regulation

Information directly linking Isoguanine to specific cellular signaling pathways, such as interactions with purinergic receptors or the modulation of intracellular signaling cascades, is not extensively detailed in the provided research findings. While guanine and its derivatives are known to engage with purinergic receptors and participate in cellular signaling, specific mechanistic studies focusing on Isoguanine in these contexts are limited.

Interactions with Receptor Systems (e.g., purinergic receptors, if applicable at a mechanistic level)

The available literature does not provide specific details regarding Isoguanine's direct interaction with purinergic receptors or other receptor systems at a mechanistic level. Purinergic receptors are typically activated by extracellular nucleotides like ATP, ADP, and adenosine (B11128) frontiersin.org. Although Isoguanine is a purine (B94841) analog, its specific binding affinities or functional consequences on these receptors are not highlighted in the retrieved information.

Modulation of Intracellular Signaling Cascades

Direct evidence for Isoguanine modulating specific intracellular signaling cascades is scarce within the provided search results. Studies involving other oxidized purines, such as 8-oxoguanine, have indicated their involvement in cellular signaling pathways, often mediated through interactions with DNA repair enzymes that subsequently trigger downstream cellular responses nih.gov. However, similar direct links for Isoguanine are not readily apparent from the current findings.

Physiological and Pathophysiological Implications of this compound Homeostasis

The physiological and pathophysiological implications of Isoguanine are primarily understood through its role as an indicator of oxidative DNA damage and its inherent mutagenic potential. Its presence in DNA is not indicative of a normal physiological state but rather serves as a marker of cellular stress.

The formation of Isoguanine is intrinsically linked to oxidative damage, and it has been detected in mammalian chromatin exposed to reactive oxygen species (ROS) rsc.org. It is often found in higher concentrations in human cancerous tissues compared to normal tissues, suggesting a correlation with oxidative stress-related pathologies rsc.org. Its mutagenic properties, leading to base substitutions and deletions, contribute to genetic instability, a characteristic feature of numerous diseases, including cancer nih.govnih.govacs.org. The limited efficiency of certain DNA repair pathways in removing Isoguanine from DNA means that its persistence can result in replication errors, potentially driving mutations and contributing to carcinogenesis acs.orgnih.govgem-net.net.

In the context of Isoguanine, "homeostasis" refers to the balance between its generation through oxidative damage and its clearance via repair mechanisms. The inefficiency of Isoguanine repair pathways suggests that its accumulation under conditions of heightened oxidative stress could have significant pathophysiological consequences, exacerbating the mutational load associated with various diseases.

Compound Name Table

| Common Name | Scientific Name / Other Names |

| This compound | Isoguanine, 2-hydroxyadenine, 2-Oxopurine, 7H-purin-2-ol |

| Guanine | 2-amino-6-hydroxypurine |

| Adenine | 6-aminopurine |

| Cytosine | 4-amino-2(1H)-pyrimidinone |

| Thymine | 5-methyluracil |

| Uracil | Pyrimidine-2,4(1H,3H)-dione |

| Isocytosine | 2-amino-4-pyrimidinone |

| 1-methylcytosine | |

| 5-methylisocytosine |

Advanced Analytical Methodologies for 2 Hydroxypurine Quantification and Detection

Chromatographic Techniques for 2-Hydroxypurine Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For this compound, several chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and compatibility with various detection systems.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of purine (B94841) compounds, including this compound. nih.govtaylorfrancis.com Its versatility is enhanced by the array of detectors that can be coupled with the system, each providing a different mode of detection based on the physicochemical properties of the analyte.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of purines. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For this compound analysis, a C18 column is often employed, and the mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ptfarm.plscispace.com

A variety of detectors can be used with HPLC for the quantification of this compound:

UV-Visible (UV-Vis) Detection: This is one of the most common detectors used in HPLC. researchgate.net It measures the absorbance of the analyte at a specific wavelength. This compound exhibits UV absorbance, making this a suitable and cost-effective detection method. nih.govresearchgate.net The selection of the optimal wavelength is crucial for achieving maximum sensitivity.

Diode Array Detection (DAD): A DAD detector is a more advanced form of UV-Vis detection that can acquire a full UV spectrum of the analyte as it elutes from the column. This provides not only quantitative information but also qualitative data that can help in peak identification and purity assessment. researchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. mdpi.com This requires that the analyte is naturally fluorescent or can be derivatized with a fluorescent tag. While this compound itself is not strongly fluorescent, derivatization strategies can be developed to leverage the high sensitivity of this detection method.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique that measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. Purines are electrochemically active, making ECD a viable option for the trace analysis of this compound.

Below is an interactive data table summarizing typical HPLC conditions for purine analysis, which can be adapted for this compound.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation of polar purine compounds. |

| Mobile Phase | Gradient of 0.1 M Phosphate Buffer (pH 5.5) and Methanol | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Purines have strong absorbance at this wavelength. |

| Injection Volume | 20 µL | A common volume for standard analytical methods. scispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique known for its high chromatographic resolution and sensitive detection capabilities. mdpi.comnih.gov However, for non-volatile and polar compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. youtube.comspectroscopyonline.com

Derivatization involves a chemical reaction to modify the analyte into a less polar and more volatile derivative. researchgate.net Common derivatization techniques for compounds containing hydroxyl and amine groups include:

Silylation: This is a widely used method where active hydrogens in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. springernature.com

Acylation: This involves the introduction of an acyl group, which can also increase volatility and improve chromatographic properties. youtube.com

Alkylation: This technique adds an alkyl group to the analyte molecule. youtube.com

Once derivatized, the this compound derivative can be separated on a GC column, typically a fused-silica capillary column with a nonpolar stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. bohrium.com GC-MS offers excellent sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored. springernature.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. mdpi.com For the analysis of this compound, which can exist in an ionized form, CE provides a viable separation methodology. nih.gov The separation can be optimized by adjusting parameters such as the buffer pH, voltage, and the use of additives like micelles in micellar electrokinetic chromatography (MEKC). nih.gov

In recent years, there has been a trend towards the miniaturization of analytical systems, leading to the development of microfluidic devices, often referred to as "lab-on-a-chip" technology. nih.govrsc.org These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. nih.gov Microfluidic devices offer benefits such as reduced analysis time, lower sample and reagent consumption, and the potential for high-throughput analysis. The separation of purines, including uric acid, has been demonstrated on microfluidic platforms, suggesting the applicability of this technology for the rapid and efficient analysis of this compound. nih.gov

Mass Spectrometry-Based Approaches for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. youtube.com When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and selective method for the identification and quantification of compounds in complex mixtures. nih.govthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of small molecules in biological matrices. waters.comnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of this compound at very low concentrations. nih.gov

Two-dimensional liquid chromatography (2D-LC) coupled with MS can further enhance the separation of complex samples by using two different columns for separation, which can be particularly useful for analyzing polar compounds in intricate biological matrices. mdpi.com

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice. springernature.comnist.gov This technique is considered a primary or reference method for quantitative analysis. nih.gov In IDMS, a known amount of an isotopically labeled internal standard of this compound (e.g., containing ¹³C or ¹⁵N) is added to the sample. youtube.com This labeled standard is chemically identical to the analyte but has a different mass.